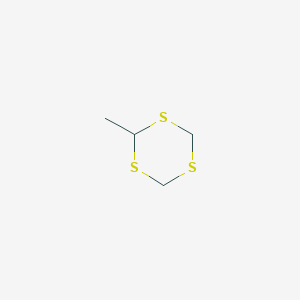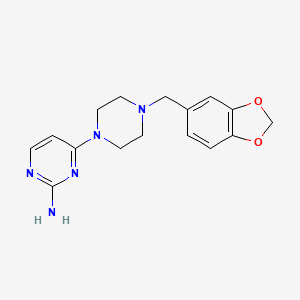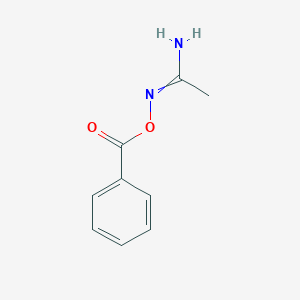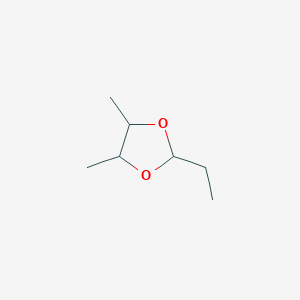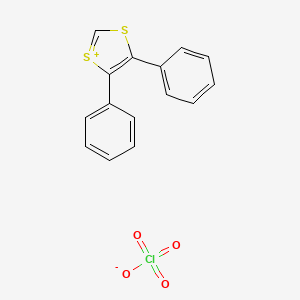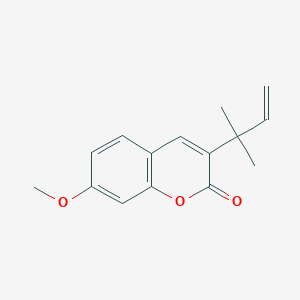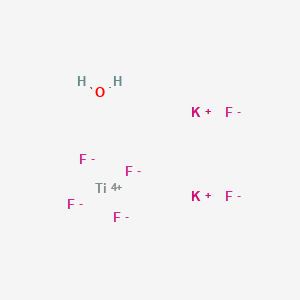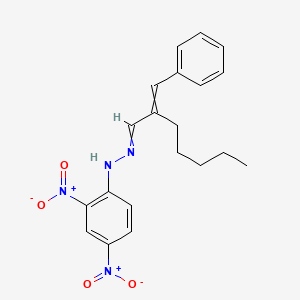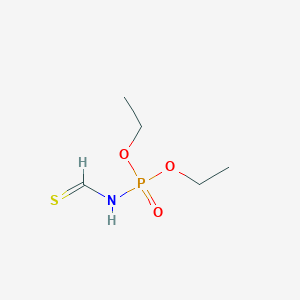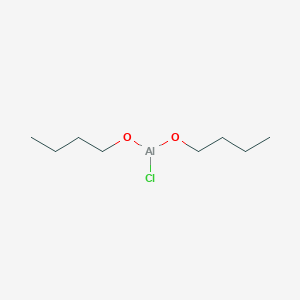
Dibutoxy(chloro)alumane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutoxy(chloro)alumane is an organoaluminum compound with the chemical formula C8H18AlClO2 It is a derivative of aluminum and is characterized by the presence of two butoxy groups and one chloro group attached to the aluminum atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dibutoxy(chloro)alumane can be synthesized through the reaction of aluminum chloride with butanol in the presence of a suitable solvent. The reaction typically proceeds as follows:
AlCl3+2C4H9OH→C8H18AlClO2+HCl
The reaction is carried out under controlled conditions, often at low temperatures, to ensure the formation of the desired product. The solvent used can vary, but common choices include dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps such as purification and distillation to obtain a high-purity product. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Dibutoxy(chloro)alumane undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or alcohols.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the aluminum center undergoes changes in oxidation state.
Coordination Reactions: this compound can form coordination complexes with other ligands, such as phosphines or ethers.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as amines, alcohols, and thiols.
Oxidizing Agents: Such as hydrogen peroxide or oxygen.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from reactions with this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions with amines can yield aluminum amides, while oxidation reactions can produce aluminum oxides.
Applications De Recherche Scientifique
Dibutoxy(chloro)alumane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-aluminum bonds.
Biology: The compound is studied for its potential use in drug delivery systems and as a catalyst in biochemical reactions.
Medicine: Research is ongoing into its potential use in the development of new pharmaceuticals and therapeutic agents.
Industry: this compound is used in the production of advanced materials, such as polymers and coatings, due to its ability to form strong bonds with various substrates.
Mécanisme D'action
The mechanism by which dibutoxy(chloro)alumane exerts its effects involves the interaction of the aluminum center with various molecular targets. The aluminum atom can coordinate with electron-rich species, facilitating reactions such as nucleophilic substitution and coordination complex formation. The butoxy groups provide steric hindrance, influencing the reactivity and selectivity of the compound in different reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Aluminum Hydride (AlH3):
Lithium Aluminum Hydride (LiAlH4): A powerful reducing agent commonly used in the reduction of carbonyl compounds.
Aluminum Chloride (AlCl3): A Lewis acid used as a catalyst in various organic reactions.
Uniqueness of Dibutoxy(chloro)alumane
This compound is unique due to the presence of both butoxy and chloro groups, which provide a balance of reactivity and stability. This combination allows it to participate in a wide range of chemical reactions, making it a versatile reagent in both research and industrial applications.
Propriétés
Numéro CAS |
24449-02-3 |
|---|---|
Formule moléculaire |
C8H18AlClO2 |
Poids moléculaire |
208.66 g/mol |
Nom IUPAC |
dibutoxy(chloro)alumane |
InChI |
InChI=1S/2C4H9O.Al.ClH/c2*1-2-3-4-5;;/h2*2-4H2,1H3;;1H/q2*-1;+3;/p-1 |
Clé InChI |
NQKZKQNJOCZVDU-UHFFFAOYSA-M |
SMILES canonique |
CCCCO[Al](OCCCC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


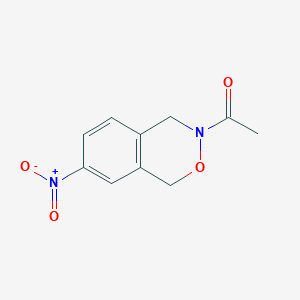
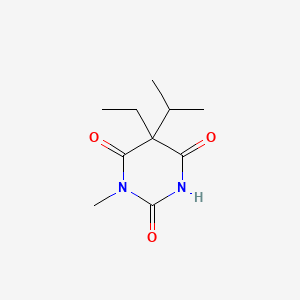
![2-[Ethyl(methyl)amino]benzoic acid](/img/structure/B14709960.png)
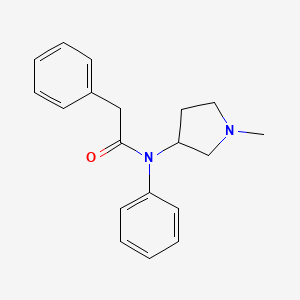
![(4-{[(2-Chloroethyl)(nitroso)carbamoyl]amino}phenyl)acetic acid](/img/structure/B14709983.png)
